3-(2-chlorobenzyl)-8-fluoro-5-(3-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[(2-CHLOROPHENYL)METHYL]-8-FLUORO-5-[(3-METHYLPHENYL)METHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is an organic compound with a complex structure that includes chlorophenyl, fluorophenyl, and methylphenyl groups
Preparation Methods
The synthesis of 3-[(2-CHLOROPHENYL)METHYL]-8-FLUORO-5-[(3-METHYLPHENYL)METHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps, including the condensation of chlorophenyl and fluorophenyl intermediates. The reaction conditions typically require the use of catalysts such as anhydrous aluminum chloride and solvents like ethanol. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(2-CHLOROPHENYL)METHYL]-8-FLUORO-5-[(3-METHYLPHENYL)METHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in its effects can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 3-[(2-CHLOROPHENYL)METHYL]-8-FLUORO-5-[(3-METHYLPHENYL)METHYL]-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE include other indole derivatives and pyrimidoindole compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of chlorophenyl, fluorophenyl, and methylphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H19ClFN3O |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C25H19ClFN3O/c1-16-5-4-6-17(11-16)13-30-22-10-9-19(27)12-20(22)23-24(30)25(31)29(15-28-23)14-18-7-2-3-8-21(18)26/h2-12,15H,13-14H2,1H3 |
InChI Key |
GQVRSRUQFZJJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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